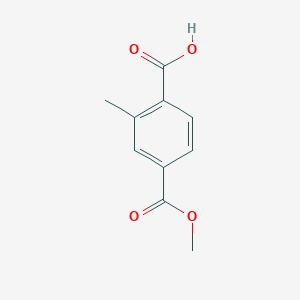

4-(Methoxycarbonyl)-2-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxycarbonyl-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-5-7(10(13)14-2)3-4-8(6)9(11)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKSVHOYMATPAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245919-29-2 | |

| Record name | 4-(methoxycarbonyl)-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Methoxycarbonyl)-2-methylbenzoic Acid: A Comprehensive Technical Guide for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methoxycarbonyl)-2-methylbenzoic acid, a key bifunctional aromatic compound, serves as a critical building block in the landscape of organic synthesis. Its unique structure, featuring both a carboxylic acid and a methyl ester group on a substituted benzene ring, allows for selective and sequential chemical transformations. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and detailed synthesis methodologies. It further explores the compound's significant applications, particularly as a pivotal intermediate in the development of pharmaceuticals and advanced materials. This document is intended to be a technical resource, offering field-proven insights and detailed protocols to support researchers in leveraging the full potential of this versatile molecule.

Introduction and Core Chemical Identity

This compound is a derivative of benzoic acid distinguished by a methyl group at the ortho-position and a methoxycarbonyl group at the para-position relative to the carboxylic acid. This substitution pattern imparts a unique reactivity profile, making it a valuable intermediate in complex molecular constructions. Its bifunctional nature is the cornerstone of its utility, enabling chemists to perform reactions selectively at either the carboxylic acid or the ester functional group.

Molecular Structure and Key Identifiers

The structural arrangement of the functional groups on the benzene ring is crucial to the compound's chemical behavior. The presence of the electron-withdrawing carboxylic acid and ester groups, along with the electron-donating methyl group, influences the aromatic ring's reactivity in electrophilic and nucleophilic substitution reactions.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 134373-35-8 (This CAS number is not consistently cited; an alternative is 1245919-29-2, though the former appears in some contexts. Researchers should verify the CAS number with their specific source.) |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OC)C(=O)O |

| InChI Key | SBPJASCDQWPSME-UHFFFAOYSA-N |

This data is compiled from publicly available chemical databases.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development. These properties are critical for reaction monitoring, quality control, and structural confirmation.

Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 177-181 °C | [3][4] |

| Boiling Point | 143 °C at 16 Torr | [5] |

| pKa | 4.32 ± 0.25 (Predicted) | [5] |

| Storage | Sealed in a dry environment at room temperature | [5] |

Spectroscopic Profile

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (3H): Signals would be expected in the δ 7.5-8.5 ppm range, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Carboxylic Acid Proton (1H): A broad singlet typically appearing downfield, often above δ 10 ppm.

-

Ester Methyl Protons (3H): A sharp singlet around δ 3.9 ppm.

-

Ring Methyl Protons (3H): A sharp singlet around δ 2.5 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbons: Two distinct signals in the δ 165-175 ppm range for the carboxylic acid and ester.

-

Aromatic Carbons: Multiple signals in the δ 120-140 ppm range.

-

Ester Methoxy Carbon: A signal around δ 52 ppm.

-

Ring Methyl Carbon: A signal around δ 20-22 ppm.

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A broad band in the 2500-3300 cm⁻¹ region.

-

C=O Stretch (Carboxylic Acid and Ester): Strong, distinct peaks in the 1680-1730 cm⁻¹ range.

-

C-O Stretch: Bands in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Synthesis and Manufacturing

The synthesis of this compound is conceptually derived from the well-established industrial chemistry of terephthalic acid and its esters. The primary route involves the selective oxidation and esterification of a disubstituted xylene precursor.

Retrosynthetic Analysis and Key Precursors

The logical precursor for this compound is a dimethyl-substituted benzene derivative, such as 2,5-dimethyl-p-xylene, which is not a standard commodity chemical. A more practical and industrially relevant pathway starts with p-xylene. The synthesis of the related and commercially significant dimethyl terephthalate (DMT) provides a foundational understanding of the required chemical transformations.[6][7]

The industrial production of DMT often involves a multi-step process that begins with the oxidation of p-xylene.[7] This process can be adapted to produce the target molecule.

Generalized Synthesis Workflow

The synthesis can be envisioned as a two-stage process:

-

Selective Oxidation: One of the methyl groups of a suitable xylene derivative is oxidized to a carboxylic acid.

-

Esterification: The other carboxylic acid group (or a precursor) is esterified with methanol.

A common industrial approach for similar compounds is the Witten process, which involves cobalt and manganese-catalyzed air oxidation of p-xylene.[7] This leads to intermediates that are then esterified.[7]

Caption: Generalized synthesis workflow for terephthalate derivatives.

Detailed Experimental Protocol (Illustrative)

While a specific, peer-reviewed protocol for this compound was not found, a plausible laboratory-scale synthesis can be adapted from known procedures for related terephthalate derivatives. The following is an illustrative protocol based on the oxidation of a methylbenzoate precursor.

Objective: To synthesize this compound from Methyl 2,4-dimethylbenzoate.

Step 1: Synthesis of Methyl 2,4-dimethylbenzoate (Precursor)

-

Dissolve 2,4-dimethylbenzoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After cooling, neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude ester, which can be purified by distillation or chromatography.

Step 2: Selective Oxidation to this compound

-

Dissolve Methyl 2,4-dimethylbenzoate in a suitable solvent (e.g., a mixture of acetic acid, water, and a co-solvent).

-

Add a catalytic system, such as a combination of cobalt(II) acetate and manganese(II) acetate, along with a bromide source like sodium bromide. This mirrors the conditions of the Amoco process for terephthalic acid production.[8]

-

Heat the reaction mixture to 100-150 °C under an oxygen or air atmosphere (ensure proper safety precautions for reactions under pressure).

-

Maintain the reaction for several hours until TLC or High-Performance Liquid Chromatography (HPLC) indicates the consumption of the starting material.

-

Cool the reaction mixture and precipitate the product by adding it to ice water.

-

Filter the solid, wash thoroughly with water to remove metal catalysts and solvent.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate for constructing more complex molecules. Its bifunctional nature allows for orthogonal chemical strategies, where one functional group can be reacted while the other is protected or remains inert, to be reacted in a subsequent step.

Role as a Synthetic Building Block

The differential reactivity of the carboxylic acid and the ester is key. The carboxylic acid can be readily converted into an acid chloride, amide, or other derivatives, while the ester remains intact. Conversely, the ester can be hydrolyzed to the diacid or reduced to an alcohol without affecting the carboxylic acid under specific conditions.

Caption: Reactivity pathways of the bifunctional starting material.

Applications in Medicinal Chemistry

While direct therapeutic applications of this compound are not documented, its structural motifs are present in various biologically active molecules. It serves as a precursor for synthesizing compounds with potential applications as anti-inflammatory agents, analgesics, and other pharmaceuticals.[2] For instance, derivatives of benzoic acid are common in drug design, and this particular intermediate offers a scaffold for creating libraries of compounds for screening. It has been used in the synthesis of ligands for metal complexes and as a starting material for creating more complex heterocyclic systems.[4]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its bifunctional nature provides a platform for selective chemical modifications, making it a powerful tool for constructing complex molecular architectures. A solid understanding of its synthesis, reactivity, and handling is crucial for researchers aiming to utilize it in the fields of medicinal chemistry, materials science, and beyond. This guide has provided a technical foundation to support and inform such endeavors, consolidating key information to facilitate its effective application in advanced research and development.

References

- 1. This compound | 1245919-29-2 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Methoxy-2-methylbenzoic acid 97 6245-57-4 [sigmaaldrich.com]

- 4. 4-METHOXY-2-METHYLBENZOIC ACID | 6245-57-4 [m.chemicalbook.com]

- 5. 4-METHOXY-2-METHYLBENZOIC ACID Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. p-Xylene Oxidation to Terephthalic Acid: New Trends [mdpi.com]

- 9. 4-Methoxy-2-methylbenzoic acid | C9H10O3 | CID 597216 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Methoxycarbonyl)-2-methylbenzoic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Methoxycarbonyl)-2-methylbenzoic acid, a bifunctional organic compound with significant potential as a versatile intermediate in complex molecular synthesis. We will delve into its chemical structure, plausible synthetic routes, analytical characterization, and its emerging role in the landscape of pharmaceutical and materials science research.

Introduction and Core Molecular Attributes

This compound, with the CAS Number 1245919-29-2, is a disubstituted benzoic acid derivative. Its structure is characterized by a benzene ring substituted with a carboxylic acid group at position 1, a methyl group at position 2, and a methoxycarbonyl group (a methyl ester) at position 4. This unique arrangement of functional groups—a carboxylic acid and an ester on the same aromatic scaffold—renders it a valuable building block in organic synthesis, allowing for selective chemical transformations.

The presence of both an acid and an ester functionality opens avenues for sequential or orthogonal reactions. For instance, the carboxylic acid can be converted into an amide, acid chloride, or other derivatives, while the ester group remains intact for subsequent hydrolysis or reduction. This bifunctionality is a key attribute that makes it an attractive intermediate for the synthesis of complex molecular architectures.

Key Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1245919-29-2 | |

| Molecular Formula | C₁₀H₁₀O₄ | |

| Molecular Weight | 194.18 g/mol | |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OC)C(=O)O | |

| InChI Key | SBPJASCDQWPSME-UHFFFAOYSA-N |

Strategic Synthesis of this compound

A logical precursor for this synthesis is dimethyl 2-methylterephthalate. The synthetic strategy would involve the selective hydrolysis of the ester group at the 4-position, which is sterically less hindered than the ester group at the 1-position, flanked by a methyl group.

Proposed Synthetic Pathway: Selective Hydrolysis

The hydrolysis of dimethyl terephthalate and its derivatives is a well-documented industrial and laboratory process, often employed in the production of terephthalic acid. By carefully controlling the reaction conditions, such as temperature, reaction time, and the stoichiometry of the base, it is possible to achieve selective mono-hydrolysis.

An In-Depth Technical Guide to 4-(Methoxycarbonyl)-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Methoxycarbonyl)-2-methylbenzoic acid, CAS Number 1245919-29-2. This specialized benzoic acid derivative, possessing both a carboxylic acid and a methyl ester functional group, presents a unique scaffold for organic synthesis and is of increasing interest to the pharmaceutical and material science sectors. This document elucidates the compound's chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol, and explores its potential applications, particularly as a versatile intermediate in drug discovery. Furthermore, this guide addresses critical safety, handling, and storage considerations to ensure its effective and safe utilization in a laboratory setting.

Introduction: A Bifunctional Building Block of Strategic Importance

This compound is a disubstituted aromatic carboxylic acid. Its structure, featuring a methyl group and a methoxycarbonyl group on the benzene ring, offers chemists a valuable platform for creating more complex molecular architectures.[1] The presence of two distinct carbonyl functionalities with different reactivities—a carboxylic acid and an ester—allows for selective chemical transformations. This bifunctional nature is a key attribute that makes it a strategic intermediate in multi-step synthetic pathways.[1]

The primary utility of this compound lies in its role as a building block. The carboxylic acid moiety can readily undergo reactions such as amidation, esterification, or reduction, while the methyl ester provides a handle for subsequent hydrolysis or other transformations under different reaction conditions. This orthogonality enables precise control over the synthetic route, a critical factor in the efficient construction of target molecules with potential therapeutic applications.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. The data presented below has been compiled from reputable chemical databases.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 1245919-29-2 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |

| Molecular Weight | 194.18 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OC)C(=O)O | [1] |

| InChI Key | SBPJASCDQWPSME-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane. | |

| Storage Temperature | 2-8°C, sealed in a dry environment. |

Synthesis and Manufacturing: A Protocol Grounded in Selective Hydrolysis

The synthesis of this compound can be efficiently achieved through the selective monohydrolysis of dimethyl 2-methylterephthalate. This method is advantageous due to the ready availability of the starting material and the high selectivity that can be achieved under controlled conditions. The underlying principle of this synthesis is the differential reactivity of the two ester groups, influenced by steric hindrance from the adjacent methyl group, which allows for the selective saponification of the less hindered ester.

Proposed Synthetic Pathway

The synthetic pathway is a straightforward, one-step selective hydrolysis.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the selective monohydrolysis of symmetric diesters.[3][4]

Materials:

-

Dimethyl 2-methylterephthalate

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl 2-methylterephthalate (1 equivalent) in a mixture of THF and water (a common ratio is 4:1 v/v).

-

Saponification: Cool the solution to 0°C in an ice bath. Slowly add a solution of sodium hydroxide (1.05 equivalents) in water dropwise over 30 minutes, ensuring the temperature remains below 5°C.

-

Reaction Monitoring: Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of 1M hydrochloric acid. A white precipitate should form.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white to off-white crystalline solid.

Applications in Drug Discovery and Development

While this compound is a relatively specialized building block, its structural motifs are found in a range of biologically active molecules. Its utility in drug discovery stems from its ability to serve as a versatile scaffold for the synthesis of more complex compounds.

A Scaffold for Bioactive Molecules

Substituted benzoic acid derivatives are integral components of numerous pharmaceutical agents. The presence of both a carboxylic acid and an ester group in this compound allows for the introduction of diverse functionalities, which can be used to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, the carboxylic acid can be converted to an amide to enhance binding to a biological target, while the ester can be hydrolyzed to a second carboxylic acid to improve water solubility.

Potential Therapeutic Areas

Structurally related compounds, such as other substituted benzoic acids, have shown activity in a variety of therapeutic areas, including:

-

Anti-inflammatory Agents: Benzoic acid derivatives are scaffolds for some non-steroidal anti-inflammatory drugs (NSAIDs).[5]

-

Anticancer Agents: The benzoic acid moiety is present in numerous compounds investigated for their anticancer properties.

-

Antiviral and Antimicrobial Agents: The functional groups on this molecule can be modified to interact with viral or bacterial enzymes.

The application of this compound as a starting material for the synthesis of novel kinase inhibitors, protease inhibitors, and other targeted therapies is an active area of research.

References

A Comprehensive Technical Guide to 4-(Methoxycarbonyl)-2-methylbenzoic Acid: Synthesis, Characterization, and Applications

This technical guide provides an in-depth exploration of 4-(methoxycarbonyl)-2-methylbenzoic acid, a versatile bifunctional molecule of significant interest in advanced chemical synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document details the compound's nomenclature, synthesis, characterization, and key applications, grounding all technical information in established scientific principles.

Nomenclature and Physicochemical Properties

This compound is a disubstituted aromatic compound derived from benzene. According to IUPAC nomenclature, the carboxylic acid group is assigned the highest priority, designating "benzoic acid" as the parent name.[1][2][3] The substituents, a methyl group and a methoxycarbonyl group, are then named and numbered accordingly. The accepted IUPAC name is This compound .

This molecule can also be viewed as a mono-ester of 2-methylterephthalic acid. Its unique structure, featuring a carboxylic acid ortho to a methyl group and para to a methyl ester, imparts distinct reactivity and conformational rigidity, making it a valuable building block.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below. These values are critical for designing experimental conditions and predicting its behavior in chemical systems.

| Property | Value | Source |

| IUPAC Name | This compound | IUPAC Nomenclature Rules[1][4] |

| Synonyms | 2-Methylterephthalic acid 4-methyl ester | Derived Name |

| Molecular Formula | C₁₀H₁₀O₄ | Calculated |

| Molecular Weight | 194.19 g/mol | Calculated |

| CAS Number | 344309-14-4 | |

| Appearance | White to off-white crystalline solid | Inferred from similar compounds[5] |

| Melting Point | Not widely reported; expected to be >150 °C | Inferred from related structures |

| Solubility | Soluble in methanol, acetone, ethyl acetate; poorly soluble in water | Inferred from structure |

Synthesis and Purification

The most direct and efficient synthesis of this compound is through the selective mono-saponification (hydrolysis) of its parent diester, dimethyl 2-methylterephthalate.[6] This process leverages the slight difference in reactivity between the two ester groups, though careful control of stoichiometry and reaction conditions is paramount to prevent the formation of the dicarboxylic acid.

Synthesis Workflow: Selective Saponification

The logical flow for the synthesis and isolation of the target compound is outlined below. This workflow ensures high purity and yield by carefully controlling the hydrolysis and subsequent purification steps.

Caption: Workflow for the synthesis and purification of the target acid.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of dimethyl 2-methylterephthalate (CAS: 14186-60-8) in a 3:1 mixture of methanol and water.[6]

-

Saponification: Prepare a solution of 1.0 equivalent of potassium hydroxide (KOH) in water. Add this solution dropwise to the stirring ester solution at room temperature.

-

Causality Insight: Using exactly one equivalent of base is critical. An excess will lead to the formation of the diacid byproduct, complicating purification. The mixed solvent system ensures the solubility of both the nonpolar starting material and the polar salt intermediate.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting diester spot is consumed, and a new, more polar spot corresponding to the product appears.

-

Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 2M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is approximately 2. A white precipitate of this compound will form.

-

Trustworthiness Check: The protonation of the carboxylate salt intermediate renders it insoluble in water, causing it to precipitate out, which is a key step in separating it from any water-soluble impurities.

-

-

Isolation: Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove residual salts.

-

Purification: For high-purity material, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified crystals under vacuum to yield the final product.

Spectroscopic and Analytical Characterization

Structural confirmation is achieved through a combination of standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

Caption: Correlation of structural features with expected spectroscopic signals.

-

¹H NMR: The spectrum is expected to show four distinct singlet signals: a downfield broad singlet for the carboxylic acid proton, a singlet for the ester's methoxy protons, and a singlet for the ring's methyl protons. The three aromatic protons will appear as a complex multiplet in the aromatic region.

-

IR Spectroscopy: Key diagnostic peaks include a very broad O-H stretch for the carboxylic acid dimer, and two distinct carbonyl (C=O) stretching bands: one for the ester and one for the carboxylic acid.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass should be readily observable. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group.

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct functional groups, which can be addressed with orthogonal chemical strategies.

-

Carboxylic Acid: This site is ideal for forming amide bonds (e.g., via EDC/HOBt coupling), esters, or for coordinating to metal centers.

-

Methyl Ester: This group is more stable than the acid but can be hydrolyzed under harsher conditions or used in transesterification reactions. It can also be reduced to a primary alcohol.

-

Aromatic Ring: The substitution pattern influences electrophilic aromatic substitution, directing incoming groups to specific positions.

This bifunctionality makes it a prime candidate for use as a linker or scaffold in several high-value applications.

Caption: Major application areas stemming from the molecule's bifunctionality.

Applications in Materials Science

As a derivative of terephthalic acid, a primary component of polyethylene terephthalate (PET), this molecule can be incorporated as a comonomer in polyester synthesis.[7] The ortho-methyl group acts as a structural disruptor, preventing tight chain packing. This can be strategically used to:

-

Decrease crystallinity.

-

Lower the melting point.

-

Increase solubility in organic solvents.

-

Create polymers with tailored mechanical and thermal properties.

Furthermore, its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) allows for the creation of porous materials with functionalized cavities, useful for catalysis and gas separation.[6]

Applications in Drug Development

In medicinal chemistry, rigid linkers are highly sought after for tethering different molecular fragments while maintaining a well-defined spatial orientation. This compound serves as an excellent scaffold due to:

-

Defined Geometry: The 1,2,4-substitution pattern holds attached groups in a fixed, predictable conformation.

-

Orthogonal Reactivity: The acid can be selectively coupled to an amine on one part of a drug molecule, while the ester can be modified in a separate step.

-

Metabolic Stability: The aromatic core is generally robust to metabolic degradation.

It is particularly useful in the synthesis of complex molecules like protease inhibitors or as a linker in Antibody-Drug Conjugates (ADCs), where precise spacing is critical for efficacy.[8]

Safety and Handling

This compound is an organic acid and should be handled with appropriate care. It is expected to be an irritant to the eyes, skin, and respiratory system. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted within a chemical fume hood.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. scribd.com [scribd.com]

- 5. chemimpex.com [chemimpex.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 8. mono-Methyl terephthalate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

4-(Methoxycarbonyl)-2-methylbenzoic acid overview

An In-depth Technical Guide to 4-(Methoxycarbonyl)-2-methylbenzoic Acid for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

This compound is a bifunctional aromatic compound that holds significant potential as a versatile intermediate in organic synthesis. Characterized by the presence of both a carboxylic acid and a methyl ester group attached to a toluene scaffold, this molecule offers chemists the ability to perform selective transformations at two distinct reactive sites. This unique structural feature makes it a valuable building block for constructing complex molecular architectures, particularly in the fields of pharmaceutical development and materials science.[1]

This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, plausible synthetic routes, spectroscopic signature, chemical reactivity, and potential applications. The insights herein are curated to empower researchers and drug development professionals to effectively harness the synthetic utility of this compound.

Physicochemical and Structural Properties

Understanding the fundamental properties of a molecule is paramount for its effective application in research and development. This compound is a derivative of benzoic acid and possesses a unique substitution pattern that dictates its chemical behavior.

Table 1: Key Identifiers and Properties of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1245919-29-2 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OC)C(=O)O | [1] |

| InChI Key | SBPJASCDQWPSME-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white crystalline powder (Predicted) | N/A |

The molecule's bifunctional nature is the cornerstone of its utility, allowing for orthogonal chemical strategies where one functional group can be reacted selectively while the other remains protected or unreactive, to be addressed in a subsequent step.

Synthesis of this compound

While this specific molecule is not as widely documented as some other benzoic acid derivatives, its synthesis can be logically approached through established organic chemistry transformations. Two primary retrosynthetic pathways are proposed, starting from commercially available precursors.

Pathway A: Selective Mono-esterification of 2-Methylterephthalic Acid

This approach begins with 2-methylterephthalic acid, which can be synthesized via the selective oxidation of 2,4-dimethylbenzoic acid using an oxidizing agent like potassium permanganate (KMnO₄) in an alkaline solution.[2] The key challenge in this pathway is achieving selective mono-esterification of the resulting dicarboxylic acid.

Diagram 1: Synthetic pathway via selective mono-esterification.

Experimental Protocol: Selective Mono-esterification

This protocol is adapted from general methods for the selective esterification of dicarboxylic acids.[3][4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-methylterephthalic acid (1 equivalent) in a large excess of methanol, which also serves as the reactant.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) (approx. 0.05 equivalents). The use of a solid acid catalyst like acidic alumina could also be explored for easier workup.[4]

-

Reaction Conditions: Heat the mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to maximize the yield of the mono-ester and minimize the formation of the di-ester by-product.

-

Workup and Purification: Upon completion, cool the reaction mixture and neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution). Remove the excess methanol under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer containing the product is then washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to separate the desired mono-ester from unreacted diacid and the di-ester by-product.

Pathway B: Selective Oxidation of Methyl p-toluate

An alternative route involves the selective oxidation of one methyl group of a dimethylbenzene derivative that has been pre-esterified. This pathway starts with methyl p-toluate, which is commercially available. The challenge lies in selectively oxidizing the methyl group at the 2-position to a carboxylic acid.

Diagram 2: Synthetic pathway via selective side-chain oxidation.

Experimental Protocol: Selective Side-Chain Oxidation

This protocol is based on methods for the oxidation of aryl methyl groups.[5]

-

Reaction Setup: In a multi-necked flask equipped with a mechanical stirrer and a condenser, suspend methyl p-toluate (1 equivalent) in a solution of sulfuric acid.

-

Oxidant: Add an oxidizing agent capable of converting an aryl methyl group to a carboxylic acid. A system like vanadium pentoxide (V₂O₅) in sulfuric acid at elevated temperatures could be effective.[5]

-

Reaction Conditions: Heat the mixture while stirring vigorously. The temperature and reaction time are critical parameters that need to be optimized to favor the oxidation of the methyl group over the hydrolysis of the ester. Monitor the reaction progress via an appropriate analytical method (e.g., HPLC).

-

Workup and Purification: After cooling, the reaction mixture is carefully poured onto ice. The precipitated solid product is collected by filtration and washed with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - -COOH Proton: A broad singlet far downfield (~10-13 ppm).- Aromatic Protons: Three distinct signals in the aromatic region (~7.5-8.5 ppm), likely showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.- -OCH₃ Protons: A sharp singlet around 3.9 ppm.- Ar-CH₃ Protons: A sharp singlet around 2.5 ppm. |

| ¹³C NMR | - Carbonyl Carbons: Two signals in the downfield region (~165-175 ppm), one for the carboxylic acid and one for the ester.- Aromatic Carbons: Six distinct signals in the aromatic region (~120-140 ppm).- -OCH₃ Carbon: A signal around 52 ppm.- Ar-CH₃ Carbon: A signal in the aliphatic region, around 20-22 ppm. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.- C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹ (may overlap with the acid C=O).- C-O Stretch: Bands in the 1100-1300 cm⁻¹ region for both the ester and acid. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 194.- Key Fragments: Loss of -OCH₃ (m/z = 163), loss of -COOH (m/z = 149), and a prominent peak for the methoxycarbonylbenzoyl cation. |

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two functional groups. This allows for a stepwise approach to building more complex molecules.

-

Carboxylic Acid Reactivity: The -COOH group is acidic and can be readily converted into an acid chloride, amide, or anhydride. It is the primary site for reactions involving nucleophilic acyl substitution, such as coupling with amines (e.g., in peptide synthesis) or alcohols (esterification).

-

Ester Reactivity: The methyl ester (-COOCH₃) is less reactive than the carboxylic acid. It can be hydrolyzed back to a carboxylic acid under basic or acidic conditions, or it can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

This differential reactivity enables an orthogonal protection/deprotection strategy, which is highly valuable in multi-step synthesis.

Diagram 3: Reactivity map showing selective transformations.

Applications in Drug Discovery and Materials Science

While specific examples citing this compound are limited, its structural motifs are present in various functional molecules. Benzoic acid derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents, analgesics, and cardiovascular drugs.[6][7]

The utility of this compound in drug discovery can be projected in several areas:

-

Scaffold for Library Synthesis: Its two addressable functional groups make it an ideal starting point for creating libraries of related compounds for high-throughput screening.

-

Linker Molecule: The distinct functionalities allow it to be used as a linker to connect two different molecular fragments in a controlled manner.

-

Fragment-Based Drug Design: As a substituted aromatic ring, it can serve as a fragment that can be elaborated upon to optimize binding to a biological target.

In materials science, similar di-functional aromatic compounds are used to synthesize specialty polymers, such as polyesters and polyamides, imparting properties like thermal stability and chemical resistance.[6]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. While specific GHS data for this compound is not aggregated, related benzoic acids are known to cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is stable under normal conditions.[5]

Conclusion

This compound represents a synthetically valuable, yet underexplored, chemical intermediate. Its bifunctional nature provides a platform for selective and sequential chemical modifications, making it a powerful tool for constructing complex organic molecules. This guide has outlined its core properties, provided logical and actionable synthetic strategies, predicted its spectroscopic fingerprint, and discussed its potential applications. It is hoped that this technical overview will serve as a valuable resource for researchers and professionals seeking to incorporate this versatile building block into their synthetic programs, thereby accelerating innovation in drug discovery and beyond.

References

- 1. This compound | 1245919-29-2 | Benchchem [benchchem.com]

- 2. tsijournals.com [tsijournals.com]

- 3. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. srinichem.com [srinichem.com]

The Strategic Synthesis and Application of 4-(Methoxycarbonyl)-2-methylbenzoic Acid: A Technical Guide for Drug Development Professionals

Introduction: A Molecule of Strategic Importance in Pharmaceutical Synthesis

In the intricate landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). 4-(Methoxycarbonyl)-2-methylbenzoic acid, a seemingly unassuming aromatic carboxylic acid, represents a pivotal intermediate whose bifunctional nature offers medicinal chemists a versatile scaffold for molecular elaboration. This technical guide provides an in-depth exploration of the synthesis, structural characterization, and strategic applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. While a singular "discovery" of this compound is not prominently documented, its value lies in the enablement of complex synthetic pathways.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | Publicly available chemical databases |

| Molecular Weight | 194.18 g/mol | Publicly available chemical databases |

| Appearance | White to off-white crystalline solid | Predicted based on similar compounds |

| Melting Point | Not widely reported, expected to be a defined solid | N/A |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. Limited solubility in non-polar solvents and water. | Predicted based on structure |

| CAS Number | 1245919-29-2 | Publicly available chemical databases |

The key structural feature of this compound is the presence of two distinct carboxylic acid-derived functionalities: a free carboxylic acid at the 1-position and a methyl ester at the 4-position of the benzene ring. The methyl group at the 2-position introduces steric hindrance that can influence the reactivity of the adjacent carboxylic acid. This differential reactivity is a cornerstone of its utility in selective chemical transformations.

Strategic Synthesis: A Multi-step Approach

The synthesis of this compound is most effectively approached through a two-stage process: the preparation of the precursor 2-methylterephthalic acid, followed by its selective mono-esterification.

Part 1: Synthesis of 2-Methylterephthalic Acid via Selective Oxidation

The logical and cost-effective starting material for this synthesis is 2,4-dimethylbenzoic acid. The core challenge lies in the selective oxidation of the methyl group at the 4-position while preserving the methyl group at the 2-position and the carboxylic acid at the 1-position. Potassium permanganate (KMnO₄) in an alkaline medium is a well-established and effective oxidant for this transformation.[1][2]

Causality of Experimental Choices:

-

Choice of Starting Material: 2,4-Dimethylbenzoic acid is a readily available and economical starting material.

-

Choice of Oxidant: Potassium permanganate is a powerful oxidizing agent capable of converting alkyl chains on an aromatic ring to carboxylic acids. The reaction is performed in an alkaline solution to ensure the permanganate is in its active oxidizing state and to deprotonate the carboxylic acid of the starting material, rendering it less susceptible to oxidation.

-

Selective Oxidation: The methyl group at the 4-position is more sterically accessible and electronically activated for oxidation compared to the methyl group at the 2-position, which is shielded by the adjacent carboxylic acid group. This inherent difference in reactivity allows for a high degree of selectivity under controlled reaction conditions.[1]

Experimental Protocol: Synthesis of 2-Methylterephthalic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,4-dimethylbenzoic acid and sodium hydroxide in water.

-

Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate in water to the reaction mixture. The addition should be portion-wise to control the exothermic nature of the reaction.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and quench the excess potassium permanganate with a suitable reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown precipitate of manganese dioxide is formed.

-

Isolation: Filter the reaction mixture to remove the manganese dioxide. Acidify the filtrate with a strong acid, such as hydrochloric acid, to a pH of approximately 2. This will precipitate the 2-methylterephthalic acid.

-

Purification: Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield pure 2-methylterephthalic acid.

Diagram of the Synthesis Workflow for 2-Methylterephthalic Acid

Caption: Workflow for the synthesis of 2-methylterephthalic acid.

Part 2: Selective Mono-esterification of 2-Methylterephthalic Acid

The selective esterification of the 4-carboxylic acid group in the presence of the more sterically hindered 1-carboxylic acid group is the critical step in producing this compound. This can be achieved through controlled Fischer esterification or by exploiting the differential reactivity of the two acid groups. A common and effective method is the partial hydrolysis of the corresponding dimethyl ester.[3][4]

Causality of Experimental Choices:

-

Formation of Dimethyl Ester: The initial conversion of 2-methylterephthalic acid to its dimethyl ester is a straightforward and high-yielding reaction using standard esterification conditions (e.g., methanol with a catalytic amount of strong acid like sulfuric acid).

-

Selective Hydrolysis: The subsequent selective mono-hydrolysis relies on the steric hindrance around the ester group at the 1-position. The less hindered ester at the 4-position is more susceptible to nucleophilic attack by hydroxide ions. By carefully controlling the stoichiometry of the base (e.g., one equivalent of potassium hydroxide), reaction time, and temperature, one can achieve selective hydrolysis of the 4-ester group.[5]

Experimental Protocol: Synthesis of this compound

-

Esterification: Reflux a solution of 2-methylterephthalic acid in methanol with a catalytic amount of concentrated sulfuric acid until the diacid is fully converted to dimethyl 2-methylterephthalate (monitored by TLC).

-

Isolation of Diester: Remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid and the catalyst. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude dimethyl 2-methylterephthalate.

-

Selective Hydrolysis: Dissolve the dimethyl 2-methylterephthalate in a mixture of methanol and water. Add one equivalent of potassium hydroxide solution dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

-

Reaction Monitoring: Monitor the reaction closely by TLC or HPLC to observe the disappearance of the diester and the formation of the mono-acid. It is crucial to stop the reaction once the desired product is the major component to avoid the formation of the diacid.

-

Work-up and Isolation: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted diester.

-

Acidification and Product Collection: Cool the aqueous layer in an ice bath and carefully acidify with cold, dilute hydrochloric acid to a pH of around 3-4. The this compound will precipitate out as a white solid.

-

Purification: Collect the product by filtration, wash with a small amount of cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., methanol/water) can be performed for further purification if necessary.

Diagram of the Selective Mono-esterification Workflow

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Spectroscopic Analysis

The unambiguous confirmation of the structure of this compound is achieved through a combination of standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the methyl ester protons (~3.9 ppm). - A singlet for the aromatic methyl protons (~2.6 ppm). - A complex multiplet or distinct signals for the three aromatic protons in the region of 7.0-8.2 ppm. - A broad singlet for the carboxylic acid proton (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - A signal for the methyl ester carbon (~52 ppm). - A signal for the aromatic methyl carbon (~20 ppm). - Signals for the aromatic carbons, including the two quaternary carbons attached to the carboxylic acid and ester groups, and the three protonated aromatic carbons. - Two distinct carbonyl signals for the carboxylic acid and the ester (~165-175 ppm). |

| Infrared (IR) | - A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹). - A sharp C=O stretch for the methyl ester (~1720-1740 cm⁻¹). - A C=O stretch for the carboxylic acid, often overlapping with the ester carbonyl (~1680-1710 cm⁻¹). - C-O stretching bands for the ester and carboxylic acid. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the molecular weight of 194.18 g/mol . - Characteristic fragmentation patterns, such as the loss of a methoxy group (-OCH₃) or a carboxyl group (-COOH). |

Applications in Drug Development and Medicinal Chemistry

The utility of this compound in drug development stems from its bifunctional nature, which allows for sequential and selective reactions.

-

As a Versatile Intermediate: This molecule serves as a key intermediate in the synthesis of more complex molecules, including various heterocyclic compounds and substituted biaryls that are common motifs in APIs.[6] The presence of both a carboxylic acid and an ester allows for orthogonal chemical transformations. For instance, the carboxylic acid can be converted to an amide via coupling reactions, while the ester remains intact for subsequent hydrolysis or reduction.

-

Scaffold for Library Synthesis: In medicinal chemistry, the compound is an excellent scaffold for the creation of compound libraries for high-throughput screening. The two functional groups can be independently modified to generate a diverse set of analogues for structure-activity relationship (SAR) studies.

-

Precursor to Bioactive Molecules: While direct applications in marketed drugs are not extensively documented, its structural motifs are present in various classes of therapeutic agents, including anti-inflammatory and analgesic drugs.[6] Its role as a precursor allows for the introduction of specific pharmacophoric features.

Conclusion

This compound is a strategically important building block in the arsenal of the synthetic and medicinal chemist. While not a household name in the pharmaceutical world, its value lies in its enabling role in the synthesis of complex and novel drug candidates. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is crucial for its effective application in the pursuit of new and improved therapeutics. The logical and well-established synthetic routes presented herein provide a reliable foundation for its preparation and utilization in research and development settings.

References

- 1. tsijournals.com [tsijournals.com]

- 2. tsijournals.com [tsijournals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. EP4288485A1 - A process for preparing a monoester of terephthalic acid and its derivatives - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

The Strategic Role of 4-(Methoxycarbonyl)-2-methylbenzoic Acid in Modern Organic Synthesis: A Technical Guide

Introduction: Unveiling a Versatile Bifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. 4-(Methoxycarbonyl)-2-methylbenzoic acid, a seemingly unassuming aromatic carboxylic acid, represents a cornerstone in the synthetic chemist's toolkit. Its true potential lies in its bifunctional nature, possessing both a carboxylic acid and a methyl ester group appended to a substituted benzene ring. This unique arrangement allows for selective chemical transformations, paving the way for the streamlined synthesis of a diverse array of target molecules, from novel polymers to advanced pharmaceutical intermediates.[1] This technical guide provides an in-depth exploration of the synthesis, properties, and multifaceted role of this compound in contemporary organic synthesis, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structural Characterization

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1245919-29-2 | [2] |

| Molecular Formula | C10H10O4 | [2] |

| Molecular Weight | 194.18 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OC)C(=O)O | [2] |

| InChI Key | SBPJASCDQWPSME-UHFFFAOYSA-N | [2] |

While extensive experimental spectroscopic data for this compound is not widely published, its structure can be predicted to exhibit characteristic signals in NMR, IR, and mass spectrometry, consistent with its functional groups. Spectroscopic analysis is crucial for confirming the identity and purity of the compound in a laboratory setting.

Strategic Synthesis of this compound

The efficient and scalable synthesis of this compound is a key research objective.[1] While specific, detailed protocols for this exact molecule are not abundantly available in the literature, logical synthetic strategies can be devised based on established organic chemistry principles. A highly plausible and industrially relevant approach involves the selective mono-hydrolysis of the corresponding diester, dimethyl 2-methylterephthalate.

Proposed Synthetic Pathway: Selective Hydrolysis

The synthesis of monoesters of dicarboxylic acids is a well-established field, with methods ranging from enzymatic hydrolysis to chemoselective reactions.[3][4] The selective hydrolysis of dimethyl 2-methylterephthalate represents a direct and efficient route to this compound. This process hinges on the differential reactivity of the two ester groups, which can be influenced by steric hindrance from the adjacent methyl group.

References

- 1. This compound | 1245919-29-2 | Benchchem [benchchem.com]

- 2. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Biodegradation of dimethyl terephthalate by Pasteurella multocida Sa follows an alternative biochemical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to Harnessing Bifunctionality: The Case of 4-(Methoxycarbonyl)-2-methylbenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bifunctional molecules are foundational scaffolds in modern synthetic chemistry, offering dual points for molecular elaboration. 4-(Methoxycarbonyl)-2-methylbenzoic acid is a prime exemplar of this class, possessing both a carboxylic acid and a methyl ester on a substituted benzene ring. This guide provides an in-depth technical exploration of its bifunctional nature, focusing on the principles of selective reactivity that allow chemists to harness one functional group while preserving the other. We will delve into the physicochemical properties, orthogonal chemical transformations, and practical, field-proven protocols. This document is designed to serve as a comprehensive resource for scientists aiming to strategically employ this versatile building block in drug discovery, materials science, and complex organic synthesis.

Introduction: The Strategic Value of Bifunctional Scaffolds

In the intricate chess game of molecular design, bifunctional building blocks are akin to having a queen—powerful and versatile. They provide chemists with the ability to perform sequential, regioselective modifications, building molecular complexity in a controlled and predictable manner. The carboxylic acid functional group is a cornerstone in drug design, often involved in critical interactions with biological targets, while esters serve as valuable synthetic handles or prodrug moieties.[1] The presence of both on a single, rigid aromatic core, as in this compound, presents a unique synthetic opportunity. The key to unlocking its potential lies in understanding and exploiting the differential reactivity of the acidic carboxyl group versus the less reactive ester.

This guide will illuminate the chemical principles that govern this selectivity and provide actionable protocols for its application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is paramount before its inclusion in any synthetic endeavor. This compound is a white crystalline solid.[2] Key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | [3] |

| Molecular Weight | 194.18 g/mol | [3] |

| CAS Number | 41638-34-6 | [3] |

| Melting Point | 138-142 °C | Vendor Data |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water. | General Knowledge |

Note: Physical properties such as melting point can vary slightly between suppliers and based on purity.

Spectroscopic Signature:

-

¹H NMR: Expect characteristic signals for the aromatic protons (typically 3H), the methyl ester protons (-OCH₃, 3H), the benzoic methyl group (-CH₃, 3H), and a broad singlet for the carboxylic acid proton (-COOH, 1H), which is D₂O exchangeable.

-

¹³C NMR: Signals will correspond to the quaternary aromatic carbons, the protonated aromatic carbons, the methyl carbons, and the two distinct carbonyl carbons of the ester and carboxylic acid.

-

IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), two distinct C=O stretches (one for the acid, ~1700 cm⁻¹, and one for the ester, ~1720 cm⁻¹), and C-O stretching bands.

The Core of Bifunctionality: Orthogonal Reactivity

The synthetic utility of this compound stems from the ability to address its two functional groups independently. This is possible due to the significant difference in electrophilicity and acidity between the carboxylic acid and the methyl ester.

Caption: Orthogonal reactivity map of this compound.

Reactions Targeting the Carboxylic Acid Moiety

The carboxylic acid is the more reactive of the two functional groups, particularly towards bases and nucleophiles under mild activating conditions.

-

Amide Bond Formation: This is one of the most common and selective reactions. The carboxylic acid can be activated in situ using standard peptide coupling reagents (e.g., EDC, HATU, HOBt) and subsequently reacted with a primary or secondary amine.[4][5] These conditions are typically mild enough to leave the methyl ester untouched. This chemoselectivity is fundamental in building complex molecules where the ester can be manipulated in a later step.[6][7]

-

Esterification: While the molecule already contains an ester, the carboxylic acid can be esterified further, for example, through a Fischer esterification with a different alcohol under acidic catalysis, though this risks transesterification of the existing methyl ester. A more controlled method is activation (e.g., to the acid chloride) followed by addition of an alcohol.

-

Reduction: Selective reduction of a carboxylic acid in the presence of an ester is a classic challenge. Borane (BH₃) and its complexes (e.g., BH₃•THF) are well-known reagents for this transformation, as they preferentially reduce carboxylic acids over esters.[8][9] This allows for the synthesis of the corresponding alcohol-ester, a valuable bifunctional intermediate in its own right.[10]

Reactions Targeting the Methyl Ester Moiety

The methyl ester is less electrophilic than an activated carboxylic acid and generally requires more forcing conditions to react.

-

Hydrolysis (Saponification): To hydrolyze the methyl ester, harsher conditions than those needed for simple deprotonation of the carboxylic acid are required. Typically, this involves heating with a strong base like sodium hydroxide or lithium hydroxide in an aqueous or mixed solvent system.[11] Under these conditions, the carboxylic acid will also be deprotonated to its carboxylate salt. An acidic workup is then required to protonate both positions, yielding 2-methylterephthalic acid.

-

Amidation: Direct conversion of the ester to an amide (aminolysis) is possible but often requires high temperatures or catalysis.[11][12] This route is generally less selective and less common than the two-step approach of hydrolyzing the ester to the di-acid and then performing a selective mono-amidation.

-

Reduction: Reducing an ester without affecting a carboxylic acid can be challenging. One common strategy is to first protect the carboxylic acid (e.g., as a silyl ester or by conversion to a carboxylate salt) and then use a strong reducing agent like lithium aluminum hydride (LiAlH₄).[8][13] Alternatively, reagents like lithium borohydride (LiBH₄) are known to reduce esters more readily than carboxylates.[13]

Key Synthetic Protocols & Workflows

The following protocols are illustrative examples grounded in established chemical principles. Researchers should always perform initial small-scale trials to optimize conditions for their specific substrates.

Protocol: Selective Amidation of the Carboxylic Acid

This protocol describes the coupling of this compound with a generic primary amine (R-NH₂) using EDC/HOBt coupling.

Materials:

-

This compound (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Primary Amine (R-NH₂) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), HOBt (1.2 eq), and the primary amine (1.1 eq).

-

Dissolve the mixture in anhydrous DCM or DMF.

-

Cool the flask to 0 °C in an ice bath.

-

Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

-

Add EDC (1.2 eq) portion-wise, keeping the temperature at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired amide.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, ensuring the methyl ester signals remain intact.

Workflow: Sequential Modification for Complex Synthesis

This workflow demonstrates how the bifunctionality can be used in a multi-step synthesis to create a more complex derivative.

References

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C10H10O4 | CID 23543120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amide synthesis by acylation [organic-chemistry.org]

- 6. [Synthesis of dicarboxylic acid monoamides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Safer Reduction of Carboxylic Acids with Titanium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acs.org [acs.org]

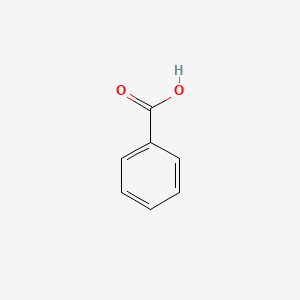

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to Benzoic Acid Derivatives in Drug Discovery

Abstract

Benzoic acid, a seemingly simple aromatic carboxylic acid, and its derivatives represent a foundational and continually evolving scaffold in the landscape of medicinal chemistry and drug development.[1] First identified in the 16th century, this versatile structural motif has given rise to a vast and diverse array of therapeutic agents targeting a wide spectrum of diseases.[1] From their established roles as antimicrobial and antifungal agents to their function as the core of blockbuster drugs for inflammation, cancer, and cardiovascular diseases, benzoic acid derivatives are an indispensable tool in the modern drug discovery arsenal.[1][2] This technical guide provides a comprehensive exploration of benzoic acid derivatives for researchers, scientists, and drug development professionals. It delves into the core chemical principles, synthetic strategies, structure-activity relationships (SAR), and pivotal therapeutic applications that underscore their enduring significance. Furthermore, this guide furnishes detailed experimental methodologies and visualizes critical biological pathways and discovery workflows, offering a practical and insightful resource for professionals in the field.

The Chemical Foundation: Understanding the Benzoic Acid Scaffold

The utility of benzoic acid derivatives in drug design is intrinsically linked to the chemical properties of the core scaffold: a benzene ring substituted with a carboxylic acid group.[3][4]

-

The Carboxylic Acid Moiety: This functional group is a key hydrogen bond donor and acceptor, frequently enabling critical interactions with the active sites of enzymes and receptors.[3] Its acidic nature (pKa ≈ 4.2) allows for salt formation, which can be leveraged to modulate solubility and pharmacokinetic properties. However, the presence of the carboxylic acid can also present challenges, including metabolic instability and limited passive diffusion across biological membranes, often necessitating strategies like bioisosteric replacement.[5]

-

The Aromatic Ring: The phenyl ring provides a rigid framework that can be readily functionalized. The nature and position of substituents on the ring profoundly influence the molecule's electronic properties, lipophilicity, and steric profile.[3] These modifications, in turn, dictate the compound's pharmacokinetic and pharmacodynamic characteristics.

The Influence of Substituents on Physicochemical Properties

The strategic placement of various functional groups on the benzene ring allows for the fine-tuning of a molecule's properties. Understanding these effects is paramount for rational drug design.

| Substituent | Position (ortho, meta, para) | Electronic Effect | Impact on Acidity | Lipophilicity (LogP) |

| Electron-Donating Groups (EDGs) | ||||

| -OH (Hydroxyl) | ortho, para | Donating (resonance), Withdrawing (induction) | Decreases | Decreases |

| -CH₃ (Methyl) | ortho, para | Donating (hyperconjugation) | Decreases | Increases |

| -NH₂ (Amino) | ortho, para | Donating (resonance) | Decreases | Variable |

| Electron-Withdrawing Groups (EWGs) | ||||

| -NO₂ (Nitro) | ortho, para | Withdrawing (resonance and induction) | Increases | Increases |

| -Cl (Chloro) | ortho, para | Withdrawing (induction), Donating (resonance) | Increases | Increases |

| -CF₃ (Trifluoromethyl) | meta | Withdrawing (induction) | Increases | Increases |

Table 1: Influence of common substituents on the physicochemical properties of benzoic acid derivatives.

Synthetic Strategies for Benzoic Acid Derivatives

A multitude of synthetic routes are available for the preparation of benzoic acid and its derivatives, offering flexibility in accessing a wide range of structural diversity.

Core Synthesis of Benzoic Acid

Historically, benzoic acid was obtained from gum benzoin.[2] Modern industrial synthesis primarily relies on the cobalt-catalyzed aerobic oxidation of toluene.[2] For laboratory-scale synthesis, several reliable methods are employed:

-

Oxidation of Benzyl Derivatives: Benzyl alcohol, benzyl chloride, and other benzyl derivatives can be readily oxidized to benzoic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[2]

-

Hydrolysis of Benzonitrile and Benzamide: In acidic or basic conditions, benzonitrile and benzamide can be hydrolyzed to yield benzoic acid.[2]

-

Grignard Reaction: The carboxylation of phenylmagnesium bromide, formed from the reaction of bromobenzene with magnesium, is a classic and effective method for preparing benzoic acid.[2]

Functionalization of the Aromatic Ring

The true power of the benzoic acid scaffold lies in the ability to introduce a variety of substituents onto the aromatic ring. Standard electrophilic aromatic substitution reactions are commonly employed, with the carboxylic acid group acting as a meta-director.

Experimental Protocol: Synthesis of 4-Amino-3-cyclopropylbenzoic Acid

This protocol outlines a potential synthetic route, drawing inspiration from related aminobenzoic acid derivative syntheses.[6]

Objective: To synthesize 4-Amino-3-cyclopropylbenzoic acid, a scaffold with potential applications in oncology and infectious diseases.[6]

Materials:

-

4-Amino-3-bromobenzoic acid

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Suzuki Coupling:

-

To a round-bottom flask, add 4-amino-3-bromobenzoic acid (1 equivalent), cyclopropylboronic acid (1.5 equivalents), and potassium carbonate (3 equivalents).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling nitrogen through it for 15 minutes.

-

Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

-

Heat the reaction mixture to 90°C and stir overnight under a nitrogen atmosphere.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

-

-

Characterization:

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Self-Validation: The success of the Suzuki coupling can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product. The final product's purity and identity are validated through comprehensive spectroscopic analysis.

Structure-Activity Relationships (SAR) and Drug Design

Understanding the SAR of benzoic acid derivatives is critical for designing potent and selective therapeutic agents.[3] The biological activity is significantly modulated by the nature and position of substituents on the aromatic ring.[3]

Key Interaction Points

-

Carboxylic Acid: As a hydrogen bond donor and acceptor, it often forms crucial interactions with polar residues in the target's active site.[3]

-